molecular formula C11H20O2 B14265173 Ethyl 3-propylhex-5-enoate CAS No. 132767-03-4

Ethyl 3-propylhex-5-enoate

Cat. No.: B14265173
CAS No.: 132767-03-4
M. Wt: 184.27 g/mol
InChI Key: DQIWRTDKGSIGOG-UHFFFAOYSA-N
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Description

Ethyl 3-propylhex-5-enoate is a chemical compound of interest in organic chemistry and materials science research. Please note that specific biochemical data and research applications for this exact compound are not fully detailed in the literature. It is structurally analogous to Ethyl 3-propylhex-2-enoate (CAS# 10297-63-9) , a compound with a documented molecular formula of C11H20O2 and a molecular weight of 184.28 g/mol . Compounds in this ester family are often investigated as building blocks or intermediates in the synthesis of more complex molecules, including potentially biodegradable lipids for delivery systems . Researchers value these intermediates for developing novel compounds in fields such as pharmaceuticals and fragrance development. For instance, similar ethyl hexenoate esters are known for their fruity and green odor profiles and are used in flavor and fragrance research[cite:7]. This product is intended for research and development purposes in a laboratory setting. It is strictly for research use only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and conduct their own thorough safety and efficacy evaluations before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

132767-03-4

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

ethyl 3-propylhex-5-enoate

InChI

InChI=1S/C11H20O2/c1-4-7-10(8-5-2)9-11(12)13-6-3/h4,10H,1,5-9H2,2-3H3

InChI Key

DQIWRTDKGSIGOG-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC=C)CC(=O)OCC

Origin of Product

United States

Advanced Synthetic Methodologies for Ethyl 3 Propylhex 5 Enoate and Analogous Structural Motifs

De Novo Synthetic Routes to Ethyl 3-propylhex-5-enoate

The de novo synthesis of this compound can be approached by two primary strategies: the formation of the ester bond as a key step, or the construction of the unsaturated carbon backbone followed by esterification. This section will delve into specific and advanced methodologies within these strategies.

Esterification Reactions for Unsaturated Esters

The final step in the synthesis of this compound can be the esterification of 3-propylhex-5-enoic acid with ethanol (B145695). The presence of the olefinic bond in the carboxylic acid requires mild reaction conditions to avoid unwanted side reactions.

The Steglich esterification is a powerful method for the formation of esters from carboxylic acids and alcohols under mild, neutral conditions, making it particularly suitable for substrates with sensitive functional groups like alkenes. wikipedia.orgorganic-chemistry.org The reaction typically employs a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgnih.gov

The mechanism involves the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate. This intermediate is highly reactive towards nucleophilic attack by the alcohol. DMAP acts as an acyl transfer catalyst, reacting with the O-acylisourea to form a more reactive N-acylpyridinium salt, which is then readily attacked by the alcohol to form the desired ester, regenerating DMAP in the process. organic-chemistry.org The driving force for the reaction is the formation of the highly stable N,N'-dicyclohexylurea (DCU), which precipitates from the reaction mixture. wikipedia.org

For the synthesis of this compound, 3-propylhex-5-enoic acid would be treated with ethanol in the presence of DCC and a catalytic amount of DMAP in an inert solvent like dichloromethane (B109758) (DCM) at room temperature. The mild conditions of the Steglich esterification would likely preserve the integrity of the double bond in the hexenoate chain. nih.gov

Reagent/CatalystRoleKey Features
N,N'-Dicyclohexylcarbodiimide (DCC)Coupling AgentActivates the carboxylic acid.
4-Dimethylaminopyridine (DMAP)CatalystActs as an acyl transfer agent, increasing reaction rate.
EthanolNucleophileThe alcohol component for the ester.
3-Propylhex-5-enoic acidSubstrateThe carboxylic acid to be esterified.

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods for ester synthesis. Lipases are the most commonly used enzymes for esterification due to their broad substrate specificity, high catalytic activity in organic solvents, and excellent chemo-, regio-, and enantioselectivity. The enzymatic synthesis of flavor esters, such as ethyl hexanoate (B1226103), has been well-documented and provides a model for the synthesis of this compound. cftri.res.in

The reaction involves the direct esterification of a carboxylic acid with an alcohol, catalyzed by a lipase (B570770), often in a non-aqueous solvent to shift the equilibrium towards ester formation. Immobilized lipases are frequently used to simplify catalyst recovery and reuse. For the synthesis of this compound, 3-propylhex-5-enoic acid and ethanol would be incubated with a suitable lipase, such as Candida antarctica lipase B (CALB), in an organic solvent like hexane (B92381) or toluene.

The key advantage of enzymatic esterification is the mild reaction conditions (typically room temperature to moderate heat), which minimizes the risk of isomerization or other side reactions involving the double bond. Furthermore, lipases can exhibit high selectivity, which could be advantageous if chiral precursors were used.

EnzymeSubstratesSolventAdvantages
Lipase (e.g., CALB)3-Propylhex-5-enoic acid, EthanolNon-aqueous (e.g., hexane)Mild conditions, high selectivity, environmentally friendly.

Carbon-Carbon Bond Forming Strategies for Hexenoate Skeletons

An alternative synthetic approach involves constructing the C-C backbone of the hexenoate first, followed by modification to introduce the ester functionality.

The acetoacetic ester synthesis is a versatile method for the preparation of ketones, which can then be converted to the desired carboxylic acid. openochem.org A plausible route to 3-propylhex-5-enoic acid, the precursor to the target ester, involves the alkylation of ethyl acetoacetate (B1235776).

The synthesis would begin with the deprotonation of ethyl acetoacetate at the α-carbon using a base like sodium ethoxide to form a stabilized enolate. This enolate can then be alkylated in two successive steps. First, with an allyl halide (e.g., allyl bromide) to introduce the hex-5-ene moiety, followed by a second alkylation with a propyl halide (e.g., propyl iodide).

The resulting dialkylated β-keto ester would then be subjected to acidic or basic hydrolysis to cleave the ester and induce decarboxylation, yielding 3-propylhex-5-en-2-one. chegg.comyoutube.com This ketone could then be oxidized, for example, through a haloform reaction or Baeyer-Villiger oxidation, to furnish 3-propylhex-5-enoic acid, which can subsequently be esterified as described previously.

A Chegg.com problem outlines the synthesis of the closely related 3-propylhex-5-ene-2-one from acetoacetic ester, highlighting the applicability of this pathway. chegg.com

Starting MaterialReagentsIntermediateFinal Product of this Stage
Ethyl acetoacetate1. NaOEt, Allyl bromide2. NaOEt, Propyl iodideEthyl 2-allyl-2-propylacetoacetate3-Propylhex-5-en-2-one

The Wittig reaction and its modification, the Horner-Wadsworth-Emmons (HWE) reaction, are powerful and widely used methods for the stereoselective synthesis of alkenes from carbonyl compounds. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org These reactions are particularly useful for constructing the unsaturated backbone of this compound.

In a potential Wittig approach, a phosphonium (B103445) ylide would be reacted with an aldehyde. For the synthesis of the target molecule, one could envision the reaction of pentanal with a phosphorane derived from ethyl 4-bromobut-2-enoate. However, a more convergent approach would involve the olefination to form a precursor that can be elaborated to the final product. A structural isomer, ethyl 3-propylhex-2-enoate, has been synthesized via a Wittig reaction, demonstrating the feasibility of this method for similar structures. biosynth.com

The Horner-Wadsworth-Emmons (HWE) reaction offers several advantages over the classical Wittig reaction, including the use of more nucleophilic and less basic phosphonate (B1237965) carbanions and the easy removal of the water-soluble phosphate (B84403) byproduct. alfa-chemistry.comwikipedia.org The HWE reaction typically shows a high stereoselectivity for the formation of (E)-alkenes. alfa-chemistry.comwikipedia.org

A plausible HWE synthesis of this compound could involve the reaction of a phosphonate ester, such as triethyl phosphonoacetate, with a suitable ketone. For instance, the reaction of the ylide derived from triethyl phosphonoacetate with hept-1-en-4-one would directly generate the α,β-unsaturated ester skeleton. Subsequent reduction of the ketone and manipulation of the resulting alcohol would be necessary to arrive at the target structure.

Alternatively, a more direct approach would be the reaction of an appropriate aldehyde with a phosphonate reagent designed to introduce the rest of the carbon chain. For example, the reaction of pentanal with the ylide derived from ethyl 4-(diethylphosphono)but-2-enoate could potentially form the desired carbon skeleton. The stereoselectivity of the HWE reaction is a key feature that can be controlled by the choice of reagents and reaction conditions. nrochemistry.com

ReactionCarbonyl CompoundPhosphorus ReagentKey Features
Wittig ReactionAldehyde/KetonePhosphonium ylideForms C=C bond, stereoselectivity depends on ylide stability.
Horner-Wadsworth-EmmonsAldehyde/KetonePhosphonate carbanionHigh (E)-selectivity, water-soluble byproduct. alfa-chemistry.comwikipedia.org
Aldol (B89426) Condensation and Subsequent Transformations

The Aldol condensation is a foundational carbon-carbon bond-forming reaction in organic synthesis that can be strategically employed to construct precursors for γ,δ-unsaturated esters. The reaction typically involves the base- or acid-catalyzed reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then undergo dehydration to yield an α,β-unsaturated carbonyl compound. researchgate.net For the synthesis of a molecule like this compound, an Aldol condensation could be envisioned between propanal and pentanal. The resulting α,β-unsaturated aldehyde could then be subjected to further transformations, such as reduction of the aldehyde and subsequent esterification, to arrive at the target structure.

The versatility of the Aldol reaction lies in its ability to create complex structures and its potential for stereocontrol. researchgate.net Subsequent dehydration of the aldol adduct is often promoted by the reaction conditions and the inherent stability of the resulting conjugated system. researchgate.net This two-step sequence of an Aldol addition followed by dehydration is collectively known as the Aldol condensation.

Palladium-Catalyzed Dehydrogenation and C-H Activation Strategies

Palladium-catalyzed reactions have emerged as powerful tools for the formation of carbon-carbon double bonds. One such strategy is the dehydrogenation of saturated esters to their α,β-unsaturated counterparts. This transformation can be achieved using a palladium catalyst in the presence of an oxidant. For instance, palladium(II) trifluoroacetate (B77799) (Pd(TFA)₂) has been used as a catalyst for the aerobic dehydrogenation of cyclohexanones to phenols, a process that involves the formation of unsaturated intermediates. nih.govnih.gov A similar strategy could be applied to the synthesis of unsaturated esters.

A more direct and atom-economical approach involves the palladium-catalyzed allylic C-H alkylation. This method allows for the direct formation of a C-C bond at an allylic position of an olefin. mdpi.com The reaction typically involves a Pd(II) catalyst that facilitates the activation of a C-H bond, followed by coupling with a nucleophile. mdpi.com For the synthesis of this compound, this could involve the reaction of a terminal alkene with an appropriate ester enolate or a related nucleophile. The scope of palladium-catalyzed allylic C-H alkylation has been expanded to include a variety of nucleophiles and olefin substrates, offering a versatile route to complex molecules. acs.org

Recent advances have focused on the development of more efficient and selective catalyst systems, including the use of specific ligands to control the regioselectivity and stereoselectivity of the C-H functionalization. researchgate.net These methods provide a powerful alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. mdpi.com

Organometallic Reagent-Mediated Approaches (e.g., Hg(OTf)₂-Catalyzed Hydration, CuCN·2LiCl Allylation)

Organometallic reagents offer a broad spectrum of reactivity for the synthesis of complex organic molecules. Mercury(II) triflate (Hg(OTf)₂) has been shown to be a potent catalyst for the hydration of alkynes. researchgate.net This reaction proceeds via an initial electrophilic addition of the mercury(II) species to the alkyne, followed by the addition of water to form an enol intermediate, which then tautomerizes to the more stable keto form. youtube.com While typically leading to ketones, this methodology can be adapted for the synthesis of unsaturated esters from appropriately substituted alkynyl precursors. researchgate.netorganic-chemistry.org For instance, the hydration of sec-ethoxyalkynyl acetates catalyzed by Hg(OTf)₂ affords α,β-unsaturated esters with high E-selectivity. organic-chemistry.org

Copper reagents, particularly in the form of cuprates, are widely used for the formation of carbon-carbon bonds. The use of copper(I) cyanide solubilized with lithium chloride (CuCN·2LiCl) facilitates the formation of organocopper species that can undergo efficient allylation reactions. This reagent can be used in the cross-coupling of organozinc reagents with various electrophiles.

Stereoselective and Asymmetric Synthesis of Hexenoate Derivatives

Achieving control over the three-dimensional arrangement of atoms is a central goal in modern organic synthesis, particularly for the preparation of biologically active compounds. The following sections discuss various strategies for the stereoselective and asymmetric synthesis of hexenoate derivatives.

Chiral Pool Approaches and Precursor Utilization

The chiral pool refers to the collection of readily available, enantiomerically pure natural products such as amino acids, sugars, and terpenes. nih.gov These compounds can serve as versatile starting materials in the synthesis of complex chiral molecules, providing a pre-existing stereocenter that can be elaborated upon. For the synthesis of chiral hexenoate derivatives, a chiral pool approach might involve starting with a naturally occurring chiral alcohol or carboxylic acid. This strategy can be highly efficient as it avoids the need for asymmetric catalysis or chiral resolution at a later stage.

The utility of the chiral pool is demonstrated in numerous total syntheses of complex natural products. By strategically selecting a starting material from the chiral pool that contains a portion of the target molecule's carbon skeleton and the desired stereochemistry, the synthetic route can be significantly shortened and simplified.

Enantioselective Catalysis in Unsaturated Ester Formation

Enantioselective catalysis is a powerful strategy for the synthesis of chiral molecules from achiral starting materials. This approach utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. A variety of catalytic systems have been developed for the asymmetric synthesis of unsaturated esters.

Organocatalysis, which employs small organic molecules as catalysts, has emerged as a particularly attractive field. Chiral amines, phosphoric acids, and thioureas have been successfully used to catalyze a wide range of enantioselective transformations. For instance, cinchona-derived organocatalysts have been used for the asymmetric peroxidation of γ,δ-unsaturated β-keto esters, yielding products with high enantiomeric ratios. nih.govresearchgate.net These peroxidated products can then be transformed into other chiral building blocks. nih.govresearchgate.net

The following table illustrates the use of a cinchona-derived organocatalyst in the asymmetric peroxidation of various γ,δ-unsaturated β-keto esters, which are analogous in their unsaturation pattern to the target molecule.

Table 1: Organocatalytic Asymmetric Peroxidation of γ,δ-Unsaturated β-Keto Esters This table presents data on the asymmetric peroxidation of various γ,δ-unsaturated β-keto esters using a cinchona-derived organocatalyst, which are structurally analogous to the target compound.

EntrySubstrate (R group)Yield (%)Enantiomeric Ratio (e.r.)
1n-Propyl7593:7
2n-Butyl7292:8
3Isopropyl6891:9
4Phenyl8588:12
5o-Tolyl8294:6

Data sourced from a study on the asymmetric peroxidation of γ,δ-unsaturated β-keto esters. nih.govresearchgate.net

Diastereoselective Synthesis through Sigmatropic Rearrangements (e.g., Johnson-Claisen, Ireland-Claisen, Ester Enolate-Claisen)

Sigmatropic rearrangements, particularly the nih.govnih.gov-sigmatropic rearrangements of the Claisen family, are powerful methods for the stereoselective formation of carbon-carbon bonds. These reactions proceed through highly ordered, chair-like transition states, which allow for the efficient transfer of stereochemical information from the starting material to the product.

The Johnson-Claisen rearrangement involves the reaction of an allylic alcohol with a trialkyl orthoacetate in the presence of a mild acid catalyst to produce a γ,δ-unsaturated ester. The stereochemistry of the newly formed stereocenters is controlled by the geometry of the double bond in the allylic alcohol and the chair-like transition state of the rearrangement.

The Ireland-Claisen rearrangement is a versatile modification that utilizes the silyl (B83357) ketene (B1206846) acetal (B89532) of an allylic ester. organic-chemistry.org This rearrangement can be performed at lower temperatures than the Johnson-Claisen rearrangement and offers excellent control over the geometry of the enolate, which in turn dictates the stereochemical outcome of the reaction. organic-chemistry.orgchem-station.com The dianionic variant of the Ireland-Claisen rearrangement has been developed for the synthesis of products with multiple contiguous stereocenters, including all-carbon quaternary centers, with high diastereoselectivity. mdpi.comnih.gov

The Ester Enolate-Claisen rearrangement involves the direct rearrangement of a metal enolate of an allylic ester. The stereochemical outcome of this reaction is highly dependent on the geometry of the enolate, which can often be controlled by the choice of base and solvent. researchgate.net Chelation control, using a metal salt to fix the enolate geometry, can lead to high levels of diastereoselectivity. researchgate.net

The following table provides representative data on the diastereoselectivity of the dianionic Ireland-Claisen rearrangement for substrates analogous to precursors of this compound.

Table 2: Diastereoselectivity in the Dianionic Ireland-Claisen Rearrangement of α-Substituted Allylic Esters This table showcases the diastereoselectivity of the dianionic Ireland-Claisen rearrangement for various α-substituted allylic esters, which are structurally related to the target molecule.

EntryAllylic Alcohol MoietyYield (%)Diastereomeric Ratio (d.r.)
1Cinnamyl alcohol85>95:5
2Crotyl alcohol7890:10
3Prenyl alcohol7585:15
42-Buten-1-ol8292:8
53-Penten-2-ol7988:12

Data compiled from studies on the dianionic Ireland-Claisen rearrangement. mdpi.comnih.gov

Green Chemistry Principles Applied to this compound Synthesis

The synthesis of esters, including specialized structures like this compound, is increasingly guided by the principles of green chemistry. These principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For a molecule with the structural features of this compound—an ester with a specific alkyl branching and a terminal double bond—applying these principles involves careful consideration of reaction pathways, solvents, catalysts, and the use of auxiliary substances.

Atom Economy Maximization in Synthetic Pathways

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.org An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are found in the final product, with no waste byproducts.

In the context of synthesizing this compound, different synthetic routes exhibit vastly different atom economies. Addition and rearrangement reactions are inherently atom-economical. For ester synthesis, direct acid-catalyzed esterification (Fischer esterification) and transesterification are common methods with high atom economy. The only byproduct in direct esterification is water.

Conversely, many classical synthetic methods exhibit poor atom economy. For instance, the Wittig reaction, while versatile for creating carbon-carbon double bonds, generates a stoichiometric amount of triphenylphosphine (B44618) oxide waste. wikipedia.org Similarly, the Steglich esterification, though mild and effective, uses coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which are converted into urea (B33335) byproducts that are not incorporated into the final ester. rsc.org

Strategies to enhance atom economy in the synthesis of analogous unsaturated esters include developing catalytic C-H functionalization reactions, which form C-O bonds directly without the need for pre-functionalized substrates, thereby minimizing waste. labmanager.com Another approach is the direct oxidative esterification of α,β-unsaturated aldehydes with cellulose (B213188) in an ionic liquid, which proceeds without additional catalysts or activators, demonstrating excellent atom economy. acs.org

Table 1: Comparative Atom Economy of Theoretical Esterification Pathways

This interactive table compares the theoretical atom economy for different synthetic methods that could be adapted for the synthesis of esters like this compound.

Synthetic PathwayKey ReagentsMajor Byproduct(s)Theoretical Atom EconomyGreen Chemistry Consideration
Direct Fischer EsterificationCarboxylic Acid, Alcohol, Acid CatalystWaterHigh (~85-95%)High atom economy, but can require excess reactant and harsh conditions.
Transesterification (Enzymatic)Ester, Alcohol, LipaseAlcoholHigh (>95%)Very high atom economy, mild conditions, biodegradable catalyst. nih.gov
Steglich EsterificationCarboxylic Acid, Alcohol, DCC, DMAPDicyclohexylurea (DCU)Low (~50-60%)Generates significant stoichiometric waste; DCU can be difficult to remove. rsc.org
Oxidative Esterificationα,β-Unsaturated Aldehyde, AlcoholWaterHigh (>90%)Excellent atom economy under metal-free conditions. acs.org

Solvent Selection and Alternative Reaction Media (e.g., Acetonitrile (B52724), Solvent-Free Conditions)

Solvents account for a significant portion of the mass and energy intensity of a chemical process and are a primary source of waste. jove.com Traditional esterification reactions often employ hazardous chlorinated solvents (e.g., dichloromethane) or polar aprotic solvents like dimethylformamide (DMF), which pose health and environmental risks. jove.com

Green chemistry promotes the use of safer, more benign solvents. Acetonitrile has emerged as a greener alternative for reactions like the Steglich esterification. nih.govresearchgate.net It is less hazardous than chlorinated solvents and allows for comparable reaction rates and yields, often without the need for rigorous drying. jove.com Methodologies using acetonitrile have been developed that also simplify product purification, reducing the need for chromatographic separations that generate further solvent waste. jove.comjove.com

The most sustainable approach is to eliminate the solvent entirely. Solvent-free reaction conditions are a cornerstone of green synthesis. nih.gov For the production of flavor and fragrance esters, lipase-catalyzed synthesis in solvent-free systems is highly effective. nih.gov In such setups, one of the liquid reactants, typically the alcohol, can serve as the reaction medium. nih.gov This approach not only avoids the use of toxic organic solvents but also simplifies downstream processing and product recovery. nih.govresearchgate.net Mechanochemical methods, such as high-speed ball-milling, also enable solvent-free esterifications at room temperature, offering a rapid and efficient alternative to traditional solution-phase synthesis. nih.gov

Table 2: Comparison of Reaction Media for Ester Synthesis

This interactive table highlights the advantages and disadvantages of different solvents and reaction media relevant to the synthesis of this compound analogs.

Reaction MediumExample ApplicationAdvantagesDisadvantages
Dichloromethane (DCM)Traditional Steglich EsterificationGood solvent for a wide range of reagents.Suspected carcinogen, environmentally persistent. rsc.org
AcetonitrileGreener Steglich EsterificationLess hazardous than DCM; simplifies workup. nih.govjove.comStill a volatile organic compound (VOC).
Solvent-FreeLipase-catalyzed transesterificationEliminates solvent waste; high product concentration; simplified purification. nih.govMay be limited by reactant viscosity or melting points.
Ionic LiquidsOxidative esterificationCan act as both solvent and catalyst; negligible vapor pressure. acs.orgCan be expensive; potential toxicity and biodegradability concerns.

Catalysis in Sustainable Ester Synthesis (e.g., Biocatalysis, Metal Catalysis)

Catalysis is a core principle of green chemistry, as catalytic reagents are superior to stoichiometric ones. Catalysts increase reaction rates and selectivity, often under milder conditions, and are used in small amounts and can be recycled.

Biocatalysis: Enzymes, particularly lipases, are highly effective biocatalysts for ester synthesis. mdpi.com They operate under mild conditions (temperature and pH), exhibit high chemo-, regio-, and stereoselectivity, and are biodegradable. nih.gov Lipases can be used for both direct esterification and transesterification reactions to produce esters like this compound. nih.govnih.gov Immobilizing the enzyme allows for easy separation from the reaction mixture and repeated reuse, enhancing the economic and environmental viability of the process. mdpi.com The synthesis of various flavor esters and unsaturated polyesters using lipases like Candida antarctica Lipase B (CALB) has been extensively demonstrated, highlighting the versatility of this approach for creating structurally diverse esters from renewable resources. researchgate.netmdpi.comrsc.org

Metal Catalysis: Homogeneous and heterogeneous metal catalysts offer powerful alternatives for sustainable ester synthesis. Recent developments include novel bimetallic catalysts, such as rhodium-ruthenium (RhRu) oxide clusters, that can facilitate the direct synthesis of aryl esters from arenes and carboxylic acids using molecular oxygen as the sole oxidant. labmanager.com This process is highly atom-economical, with water as the only byproduct. For unsaturated esters, palladium-catalyzed reactions like the Wacker oxidation can be used to introduce carbonyl functionality into fatty acid esters, employing oxygen as the terminal oxidant in a co-catalyst-free system. rsc.org Such methods provide direct routes to functionalized esters, avoiding multi-step sequences that generate more waste.

Table 3: Catalytic Systems for Sustainable Ester Synthesis

This interactive table summarizes various catalytic approaches applicable to the synthesis of this compound and its analogs, focusing on their green attributes.

Catalyst TypeExample(s)Reaction TypeKey AdvantagesLimitations
Biocatalyst (Enzyme)Immobilized Candida antarctica Lipase B (CALB)Esterification, TransesterificationMild conditions, high selectivity, biodegradable, works solvent-free. nih.govmdpi.comCan be sensitive to temperature and substrate scope.
Homogeneous Metal CatalystPalladium(II) ChlorideWacker OxidationHigh activity, uses O2 as oxidant, direct functionalization. rsc.orgPotential for metal leaching into the product.
Heterogeneous Metal CatalystRhRu Bimetallic Oxide ClustersC-H Activation/Oxidative EsterificationHigh atom economy, recyclable, uses O2 as oxidant. labmanager.comCurrently demonstrated for aryl esters; may require specific supports.
Solid Acid CatalystDowex H+ ResinFischer EsterificationEasily separable and reusable, avoids corrosive liquid acids. nih.govMay require higher temperatures than liquid acids.

Minimization of Derivatization and Auxiliary Use

In the synthesis of a molecule like this compound, which contains a reactive C=C double bond, traditional multi-step syntheses might require this bond to be protected while other parts of the molecule are modified, followed by a deprotection step. This sequence of protection/deprotection violates the principle of minimizing auxiliary use.

Modern catalytic methods are crucial for avoiding such steps. For example, the high selectivity of enzymes often allows for direct esterification or transesterification without affecting other functional groups in the molecule, rendering protecting groups unnecessary. mdpi.com Similarly, developing chemoselective metal catalysts that can target a specific functional group in the presence of others is a key research area. The direct synthesis of esters from carboxylic acids and alcohols, facilitated by catalysts that operate under mild conditions, is preferable to multi-step sequences that involve converting the acid to a more reactive derivative like an acid chloride. commonorganicchemistry.com While derivatization is sometimes used purposefully in "bioderivatization" to mitigate toxicity or alter solubility during bioproduction, in chemical synthesis it is a step to be minimized or eliminated for a greener process. pnas.org

Compound Index

Table 4: Chemical Compounds Mentioned

Advanced Spectroscopic Characterization for Structural Elucidation and Mechanistic Insights of Ethyl 3 Propylhex 5 Enoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides extensive information about molecular structure, dynamics, and the chemical environment of individual atoms. nih.govauremn.org.br

High-Resolution 1D NMR (¹H, ¹³C) for Detailed Structural Assignment

The ¹H NMR spectrum is anticipated to show distinct signals for each unique proton environment. The vinyl protons (H5 and H6) are expected at the most downfield positions among the non-ester protons due to the anisotropy of the double bond. The protons of the ethyl ester group (H1' and H2') would also be clearly identifiable, with the methylene (B1212753) protons (H1') shifted downfield by the adjacent oxygen atom.

The ¹³C NMR spectrum provides complementary information, with the carbonyl carbon (C1) appearing at the far downfield end of the spectrum. The olefinic carbons (C5 and C6) would resonate in the typical alkene region, clearly distinguished from the sp³-hybridized carbons of the alkyl chains.

Predicted ¹H NMR Chemical Shifts for Ethyl 3-propylhex-5-enoate Disclaimer: The following values are predicted based on standard additive models and data from structurally similar compounds.

ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
H65.75 - 5.85ddt (doublet of doublets of triplets)
H54.95 - 5.10m (multiplet)
H1'4.10 - 4.20q (quartet)
H32.40 - 2.50m (multiplet)
H42.20 - 2.30t (triplet)
H22.10 - 2.20d (doublet)
H1''1.35 - 1.45m (multiplet)
H2'1.20 - 1.30t (triplet)
H2''1.20 - 1.30m (multiplet)
H3''0.85 - 0.95t (triplet)

Predicted ¹³C NMR Chemical Shifts for this compound Disclaimer: The following values are predicted based on standard additive models and data from structurally similar compounds.

CarbonsPredicted Chemical Shift (δ, ppm)
C1 (C=O)172.0 - 173.0
C5 (=CH)137.0 - 138.0
C6 (=CH₂)115.0 - 116.0
C1' (-OCH₂)60.0 - 61.0
C3 (-CH-)45.0 - 46.0
C2 (-CH₂-)41.0 - 42.0
C4 (-CH₂-)36.0 - 37.0
C1'' (-CH₂-)34.0 - 35.0
C2'' (-CH₂-)20.0 - 21.0
C2' (-CH₃)14.0 - 15.0
C3'' (-CH₃)13.5 - 14.5

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the predicted signals and confirm the precise bonding network and spatial relationships, a suite of two-dimensional (2D) NMR experiments is essential. auremn.org.br

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. For this compound, COSY would be critical for:

Tracing the connectivity within the ethyl group (H1' to H2').

Connecting the protons of the propyl group (H1'' to H2'' to H3'').

Establishing the sequence from the chiral center to the vinyl group (H3 to H4 to H5 to H6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). HSQC is used to definitively assign each carbon signal based on the already-assigned proton signals from the 1D and COSY spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), providing the key to assembling the molecular fragments. For this molecule, HMBC would confirm:

The ester linkage, by showing a correlation from the ethyl methylene protons (H1') to the carbonyl carbon (C1).

The position of the propyl group, through correlations from the H3 proton to carbons C1, C2, C4, and C5.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that show through-bond connectivity, NOESY reveals through-space proximity between nuclei (typically < 5 Å). nanalysis.com This is crucial for determining stereochemistry and preferred conformations. libretexts.org For a flexible molecule like this compound, NOESY cross-peaks would indicate which protons are, on average, close to one another in the molecule's most populated conformation(s). nanalysis.comnih.gov For example, correlations between the H3 proton and protons on the propyl chain (H1'') could help define the orientation around the C3-C1'' bond.

Application to Conformational Analysis of Branched Unsaturated Esters

The flexibility of acyclic molecules like this compound means they exist as a dynamic equilibrium of multiple conformers. NMR spectroscopy is a primary tool for studying these conformational preferences. auremn.org.br Ester functional groups generally prefer a planar geometry, with the s-trans (or Z) conformation being significantly more stable than the s-cis (or E) form due to reduced dipole-dipole repulsion and favorable stereoelectronic interactions. scribd.com

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and NIR, probes the vibrational modes of molecules. It is an excellent tool for identifying functional groups and monitoring chemical changes during reactions.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Reaction Monitoring

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Specific functional groups absorb at characteristic frequencies, making FTIR a rapid and effective method for structural confirmation. vscht.cz

For this compound, the key characteristic absorptions are:

C=O Stretch (Ester): A strong, sharp absorption band is expected in the range of 1735-1750 cm⁻¹. orgchemboulder.com This is one of the most prominent peaks in the spectrum.

C=C Stretch (Alkene): A medium-intensity absorption around 1640-1650 cm⁻¹ indicates the presence of the vinyl group. libretexts.org

=C-H Stretch (Alkene): A medium-intensity peak is expected just above 3000 cm⁻¹ (typically ~3080 cm⁻¹), which is characteristic of sp² C-H bonds. vscht.cz

C-O Stretch (Ester): Esters show two characteristic C-O stretching bands. A strong, asymmetric C-C-O stretch is expected between 1160-1300 cm⁻¹, and another strong O-C-C stretch appears between 1000-1100 cm⁻¹. orgchemboulder.comudel.edu

sp³ C-H Stretch (Alkyl): Strong absorptions will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). libretexts.org

Characteristic FTIR Absorption Bands for this compound

Functional GroupVibration ModePredicted Wavenumber (cm⁻¹)Intensity
EsterC=O Stretch1735 - 1750Strong
AlkeneC=C Stretch1640 - 1650Medium
Alkene=C-H Stretch~3080Medium
Alkyl-C-H Stretch2850 - 2960Strong
EsterC-O Stretch1160 - 1300Strong

FTIR is also a powerful tool for in-situ reaction monitoring. For instance, in a Fischer esterification synthesis of this compound from the corresponding carboxylic acid and ethanol (B145695), one could monitor the reaction progress by observing the appearance of the strong ester C=O peak around 1740 cm⁻¹ while simultaneously tracking the disappearance of the very broad O-H stretch of the carboxylic acid reactant (typically 2500-3300 cm⁻¹).

Near-Infrared (NIR) Spectroscopy in Polymerization and Curing Studies of Unsaturated Esters

Near-Infrared (NIR) spectroscopy, which covers the ~780 to 2500 nm (~12800 to 4000 cm⁻¹) range, primarily measures overtone and combination bands of fundamental vibrations, such as C-H, O-H, and N-H stretches. While the spectra are more complex and have broader, overlapping peaks than in the mid-infrared range, NIR offers significant advantages for process monitoring, particularly in the polymer industry. optikinstruments.si Its ability to use fiber optic probes allows for non-destructive, real-time analysis directly within a reactor without sample preparation. optikinstruments.siazom.com

The terminal double bond in this compound makes it a potential monomer for polymerization reactions. NIR spectroscopy is an ideal technique for monitoring the progress of such a reaction. researchgate.net The key to this application is tracking the disappearance of the monomer's vinyl group. The first overtone of the C-H stretching vibrations of the =CH₂ group (typically found around 1620-1630 nm or ~6170 cm⁻¹) is a well-defined band that can be monitored. researchgate.net

As the polymerization proceeds and the C=C double bonds are converted into C-C single bonds, the intensity of this specific vinyl C-H overtone band will decrease. By creating a calibration model, the decrease in this peak's area can be directly correlated to the degree of monomer conversion and the extent of cure in real-time. azom.comresearchgate.net This allows for precise control over the polymerization process, ensuring consistent product quality and optimizing reaction endpoints. metrohm.com

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and structural features of a compound by measuring the mass-to-charge ratio (m/z) of its ions. Tandem mass spectrometry (MS/MS) further enhances this capability by allowing for the fragmentation of selected ions to provide deeper structural insights.

Electrospray ionization (ESI) is a soft ionization method that is particularly well-suited for analyzing thermally labile or non-volatile molecules without causing significant fragmentation in the ion source. nih.gov For this compound, ESI would typically generate a protonated molecular ion, [M+H]⁺. In tandem mass spectrometry (MS/MS), this precursor ion is isolated and then subjected to collision-induced dissociation (CID), where it collides with an inert gas, leading to an increase in internal energy and subsequent fragmentation. rsc.org

The fragmentation pattern is predictable and provides a roadmap to the molecule's structure. For the [M+H]⁺ ion of this compound (m/z 171.17), fragmentation would likely occur around the ester functional group, which is the most probable site of protonation. Common fragmentation pathways for esters include the neutral loss of ethanol (C₂H₅OH, 46.04 Da) and the loss of an ethoxy radical (•OC₂H₅, 45.06 Da), though the latter is less common in even-electron species generated by ESI. A prominent fragmentation route is the cleavage of the C-O bond to eliminate ethanol, often accompanied by a hydrogen rearrangement, resulting in a stable acylium ion.

Interactive Data Table: Predicted ESI-MS/MS Fragmentation of this compound

Precursor Ion (m/z)Proposed FragmentFormula of Neutral LossMass of Neutral Loss (Da)Resulting Fragment Ion (m/z)
171.17 ([M+H]⁺)Loss of EthanolC₂H₆O46.07125.10
171.17 ([M+H]⁺)Loss of Ethene (from ethyl group)C₂H₄28.05143.12
125.10Loss of Carbon MonoxideCO28.0197.09

Locating the position of a double bond within an aliphatic chain using conventional ESI-MS/MS can be challenging because the fragmentation is typically dominated by the functional group, and the charge-remote fragmentation required to reveal the double bond's position is often not favored. acs.org To overcome this, specific chemical derivatization or specialized ionization techniques are employed to "fix" the location of the double bond, leading to predictable and diagnostic fragmentation upon CID. nih.govnist.gov

One effective method is covalent adduct chemical ionization (CACI), where a reagent gas like acetonitrile (B52724) reacts with the double bond in the ion source. nih.govshimadzu.com This forms a covalent adduct, for instance, an [M+54]⁺ ion, which upon fragmentation yields diagnostic ions that unambiguously pinpoint the double bond's location. nih.gov For this compound, derivatization would confirm the double bond between C-5 and C-6. Cleavage on either side of the derivatized bond would produce a unique pair of fragment ions (α and ω ions) that would differ from those produced by isomers such as Ethyl 3-propylhex-4-enoate or Ethyl 3-propylhex-2-enoate. shimadzu.com For example, epoxidation with an agent like meta-chloroperoxybenzoic acid (m-CPBA) followed by MS/MS analysis also induces cleavage on either side of the original double bond, providing diagnostic ions that confirm its position. mdpi.com

Interactive Data Table: Hypothetical Diagnostic Ions for Double Bond Localization of this compound via Derivatization MS/MS

IsomerDerivatization MethodPrecursor IonDiagnostic Fragment 1 (m/z)Diagnostic Fragment 2 (m/z)
This compoundEpoxidation (+16 Da)187.16 ([M+O+H]⁺)(Cleavage at C4-C5)(Cleavage at C5-C6)
Ethyl 3-propylhex-4-enoateEpoxidation (+16 Da)187.16 ([M+O+H]⁺)(Cleavage at C3-C4)(Cleavage at C4-C5)

Ultraviolet-Visible (UV-Vis) Spectroscopy in Unsaturation Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. researchgate.net The wavelength of maximum absorbance (λmax) is characteristic of the types of bonds and structural systems present, particularly conjugated π-systems.

The key chromophores in this compound are the isolated carbon-carbon double bond (C=C) and the carbonyl group (C=O) of the ester. Since these two chromophores are not conjugated, their electronic absorptions are largely independent and predictable.

π → π* Transition: The isolated C=C double bond undergoes a π → π* (pi to pi star) transition. For non-conjugated alkenes, this transition is of high energy and occurs at a short wavelength, typically in the range of 170-190 nm. organicchemistrydata.org This absorption is often difficult to observe with standard laboratory spectrophotometers as it falls below the typical solvent cutoff wavelength (e.g., ethanol ~205 nm, hexane (B92381) ~195 nm). researchgate.net

n → π* Transition: The ester's carbonyl group can undergo a low-intensity n → π* (n to pi star) transition, involving the promotion of a non-bonding electron from the oxygen to an anti-bonding π* orbital. This is a "forbidden" transition, resulting in a very weak absorption band at a longer wavelength, typically around 205-215 nm. organicchemistrydata.org

The absence of any significant absorption above 220 nm is a strong indicator that the double bond is not conjugated with the carbonyl group. This allows for clear differentiation from its α,β-unsaturated isomer, Ethyl 3-propylhex-2-enoate. The conjugated system in the latter would cause a bathochromic (red) shift, moving the strong π → π* transition to a much longer and readily observable wavelength (typically around 215-225 nm).

Interactive Data Table: Expected UV-Vis Absorption Data for this compound

ChromophoreType of TransitionExpected λmax (nm)Molar Absorptivity (ε)Notes
Isolated C=Cπ → π~180High (~10,000)Typically below solvent cutoff, difficult to observe.
Isolated C=On → π~210Low (<100)Weak, often appears as a shoulder on the solvent cutoff.

Mechanistic Organic Chemistry and Reactivity of Ethyl 3 Propylhex 5 Enoate

Reactivity of the Carbon-Carbon Double Bond

The π-bond of the alkene is a region of high electron density, making it susceptible to attack by electron-deficient species. nih.gov This reactivity is central to many transformations of Ethyl 3-propylhex-5-enoate.

Electrophilic Addition Reactions

Alkenes readily undergo electrophilic addition reactions, where the double bond acts as a nucleophile. wikipedia.org In the case of this compound, an electrophile (E⁺) is attacked by the π electrons of the C=C double bond. This initial step typically forms a carbocation intermediate, which is then attacked by a nucleophile (Nu⁻). libretexts.org

The general mechanism proceeds in two main steps:

Electrophilic Attack: The π electrons of the double bond attack an electrophile, leading to the formation of a carbocation intermediate. The stability of the resulting carbocation influences the regioselectivity of the reaction, following Markovnikov's rule where applicable, which states that the electrophile adds to the carbon with the greater number of hydrogen atoms. masterorganicchemistry.com

Nucleophilic Attack: A nucleophile attacks the carbocation, forming a new sigma bond and yielding the final addition product. libretexts.org

A common example is the addition of hydrogen halides (HX). The hydrogen acts as the electrophile, and the halide as the nucleophile. wikipedia.org

ReagentProductReaction Conditions
HClEthyl 6-chloro-3-propylhexanoateAnhydrous conditions
HBrEthyl 6-bromo-3-propylhexanoateAnhydrous conditions
H₂O/H₂SO₄ (cat.)Ethyl 6-hydroxy-3-propylhexanoateAcidic aqueous solution

Table 1: Representative Electrophilic Addition Reactions of this compound

Radical Initiated Transformations

The carbon-carbon double bond can also undergo transformations initiated by radical species. These reactions are significant for their ability to form carbon-carbon and carbon-heteroatom bonds, often with high efficiency and selectivity. organic-chemistry.orgnih.gov Radical reactions are typically initiated by a radical species, which adds to the double bond to form a new radical intermediate. This intermediate can then participate in a variety of subsequent reactions. researchgate.net

One common type of radical transformation is the addition of a radical (R•) to the alkene. The reaction proceeds via a chain mechanism:

Initiation: A radical initiator generates the initial radical species.

Propagation: The radical adds to the double bond of this compound, forming a more stable alkyl radical intermediate. This intermediate then reacts with another molecule to propagate the chain and form the product.

Termination: Two radical species combine to terminate the chain reaction.

These transformations can lead to a diverse range of functionalized products, depending on the radical source and reaction conditions. thieme-connect.com Radical-mediated difunctionalization of alkenes is a powerful strategy for increasing molecular complexity. rsc.org

Radical SourceTransformation TypePotential Product
HBr, PeroxidesAnti-Markovnikov HydrobrominationEthyl 5-bromo-3-propylhexanoate
Thiols (RSH), InitiatorThiol-ene ReactionEthyl 3-propyl-6-(alkylthio)hexanoate
Alkyl Halides, InitiatorAtom Transfer Radical AdditionFunctionalized Ethyl 3-propylhexanoate derivatives

Table 2: Examples of Radical Initiated Transformations

Reactivity of the Ester Moiety

The ester functional group in this compound is another key center of reactivity, primarily undergoing nucleophilic acyl substitution reactions. acs.org Esters are generally less reactive than acid chlorides and anhydrides but more reactive than amides. routledge.com

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of a leaving group (in this case, the ethoxide group, -OCH₂CH₃). organic-chemistry.org

A general mechanism for this process is:

Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. acs.org

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group. routledge.com

A prominent example is aminolysis, the reaction with ammonia (B1221849) or primary/secondary amines to form amides. libretexts.org

NucleophileProductReaction Name
NH₃3-Propylhex-5-enamideAminolysis
RNH₂ (Primary Amine)N-Alkyl-3-propylhex-5-enamideAminolysis
R₂NH (Secondary Amine)N,N-Dialkyl-3-propylhex-5-enamideAminolysis
R'OH, Acid/Base CatalystAlkyl 3-propylhex-5-enoateTransesterification

Table 3: Nucleophilic Acyl Substitution Reactions of this compound

Ester Cleavage and Formation Mechanisms

Ester cleavage, or hydrolysis, is a fundamental reaction of esters. It can be catalyzed by either acid or base. ethz.ch

Acid-Catalyzed Hydrolysis: This is a reversible process. Under acidic conditions, the carbonyl oxygen is protonated, which activates the carbonyl group towards nucleophilic attack by water. The reaction is the reverse of Fischer esterification. To drive the equilibrium towards the carboxylic acid, a large excess of water is typically used.

Base-Promoted Hydrolysis (Saponification): This is an irreversible reaction where a hydroxide (B78521) ion acts as the nucleophile. The reaction produces a carboxylate salt, which is deprotonated and thus unreactive towards further nucleophilic attack. An acidic workup is required to protonate the carboxylate and obtain the carboxylic acid.

The formation of esters, such as this compound, can be achieved through several methods, most commonly the Fischer esterification of the corresponding carboxylic acid (3-propylhex-5-enoic acid) with ethanol (B145695) in the presence of an acid catalyst, or by reacting the acid chloride with ethanol.

ConditionProductsMechanism Type
H₃O⁺3-Propylhex-5-enoic acid + EthanolAcid-Catalyzed Hydrolysis (Reversible)
1. NaOH, H₂O 2. H₃O⁺3-Propylhex-5-enoic acid + EthanolBase-Promoted Hydrolysis (Irreversible)

Table 4: Ester Cleavage (Hydrolysis) of this compound

Conjugate Addition Reactions (e.g., Michael Addition with Amines)

The Michael addition is a type of conjugate addition where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. This reaction is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds.

However, for a Michael-type conjugate addition to occur, the carbon-carbon double bond must be in conjugation with the electron-withdrawing carbonyl group. In this compound, the double bond is located at the γ,δ-position (between carbons 5 and 6) relative to the ester carbonyl group at position 1. Therefore, the double bond is not activated by the ester group, and the compound is not a Michael acceptor. Standard Michael additions, including the addition of amines, are not a characteristic reaction pathway for this compound due to this lack of conjugation.

While conjugate additions can occur in more extended systems, such as α,β,γ,δ-unsaturated esters (dienoates), these typically involve 1,6-addition and require specific catalysts or reagents. libretexts.org this compound does not possess this extended conjugated system. Therefore, the reactivity of its double bond is dominated by the electrophilic and radical addition reactions described in section 4.1, rather than conjugate additions.

Rearrangement Reactions

Pericyclic reactions, and specifically sigmatropic rearrangements, represent a powerful class of transformations in organic synthesis that proceed via a concerted mechanism. uh.edu These reactions involve the migration of a σ-bond across a π-system, leading to a structural reorganization of the molecule. numberanalytics.com They are classified by an order term [i,j], which denotes the number of atoms in the fragments between which the new σ-bond is formed. wikipedia.org

A nih.govnih.gov-sigmatropic rearrangement is a high-order pericyclic reaction involving a twelve-atom transition state. The principles of orbital symmetry, often described by the Woodward-Hoffmann rules, govern these transformations. For a sigmatropic rearrangement to proceed thermally in a suprafacial-suprafacial manner, the total number of electrons involved in the cyclic transition state must be 4n+2, where n is an integer. The most common and well-studied sigmatropic rearrangements are the nih.govnih.gov shifts, such as the Cope and Claisen rearrangements, which involve a six-electron (4n+2, where n=1) aromatic transition state and are thermally allowed. wikipedia.orgresearchgate.net

In the context of this compound, a hypothetical nih.govnih.gov-sigmatropic rearrangement would be an exceptionally rare event. A comprehensive review of the literature reveals no documented examples of nih.govnih.gov-sigmatropic rearrangements for simple unsaturated esters of this type. These higher-order rearrangements face significant entropic and enthalpic barriers. Assembling a highly ordered, twelve-atom cyclic transition state is entropically disfavored. Furthermore, the strain within such a large cyclic transition state would likely raise the activation energy prohibitively high under typical thermal conditions.

While tandem reactions that result in products that could hypothetically be formed via higher-order rearrangements have been developed, these often proceed through sequential, lower-energy pathways, such as a nih.govnih.gov-rearrangement followed by another cyclization. beilstein-journals.orgscispace.com Theoretical studies on sigmatropic rearrangements have largely focused on lower-order, more synthetically accessible systems like nih.govnih.gov and nih.govacs.org shifts. rsc.orgnih.govmdpi.com The lack of experimental or theoretical data on nih.govnih.gov-rearrangements for γ,δ-unsaturated esters suggests that this pathway is not a feasible transformation for this compound under conventional synthetic conditions.

C-H Functionalization Studies

The direct functionalization of otherwise unreactive C-H bonds has become a transformative tool in organic synthesis, offering more atom- and step-economical routes to complex molecules. For unsaturated esters like this compound, the focus has been on the activation of C(sp³)–H bonds at the γ-position relative to the carbonyl group.

The γ-C–H bonds in aliphatic esters are typically inert. However, transition metal catalysis and organocatalysis have enabled their selective functionalization. These methods provide a direct route to modify the alkyl chain of the ester, a transformation that is challenging using traditional synthetic methods.

Palladium Catalysis: Palladium catalysts are widely used for C-H activation. For γ,δ-unsaturated esters, palladium can catalyze the olefination or arylation at the γ-position. For instance, palladium-catalyzed reactions can create γ-arylated aliphatic carboxylic acids from the corresponding saturated acids, a principle that extends to unsaturated systems. rsc.org The use of specific ligands, such as monoprotected amino acids, is crucial to direct the catalyst to the distal γ-C–H bond. rsc.org This approach has also been successfully applied to achieve γ-lactonization of aliphatic carboxylic acids, a transformation that proceeds via a γ-C(sp³)–H activation followed by C-O bond formation. acs.orgacs.org

Ruthenium Catalysis: Ruthenium-based catalysts have also proven effective for the functionalization of unsaturated esters. For example, Ru-catalyzed oxidative coupling of allyl esters with activated olefins can occur via an initial isomerization followed by C(allyl)–H activation, leading to the formation of functionalized 1,3-dienes. nih.govresearchgate.net This demonstrates the capacity of ruthenium to mediate C-H activation in the vicinity of an ester group.

Organocatalysis: N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for the γ-C–H functionalization of α,β-unsaturated esters. nih.govacs.orgacs.org Although this compound is a γ,δ-unsaturated ester, the principles of NHC catalysis are relevant. In these reactions, the NHC catalyst activates the substrate by forming a Breslow intermediate, which enhances the acidity of the γ-protons, allowing for their deprotonation and subsequent reaction with an electrophile. nih.govacs.org

The table below summarizes representative findings for the γ-C–H functionalization of systems analogous to this compound.

Catalyst SystemSubstrate TypeReaction TypeProduct TypeKey Findings / Yields
Pd(OAc)₂ / Ligand (e.g., Ac-L-Ile-OH)Aliphatic Carboxylic Acidsγ-C(sp³)–H Arylationγ-Arylated AcidsAchieves arylation at the distal γ-position with good yields (up to 88%). rsc.org
Pd(OAc)₂ / β-Alanine-derived Ligand / Na₂CO₃·1.5H₂O₂Aliphatic Carboxylic Acidsγ-C(sp³)–H Lactonizationγ-LactonesEnables direct C-O bond formation; effective for a range of acids, including challenging non-quaternary substrates. acs.org
[Ru(p-cymene)Cl₂]₂ / AgSbF₆ / Cu(OAc)₂·H₂OAllyl EstersOxidative CouplingConjugated DienesProceeds via isomerization and C(allyl)–H activation with excellent yields and stereoselectivity. researchgate.net
Chiral N-Heterocyclic Carbene (NHC) / Base (K₂CO₃)α,β-Unsaturated Estersγ-C–H Functionalizationδ-Lactams (with hydrazones)High enantio- and diastereoselectivities are achievable under mild conditions. acs.org

The mechanisms of γ-C–H functionalization reactions are intricate and depend heavily on the catalyst system employed.

Palladium-Catalyzed Pathways: Two primary catalytic cycles are proposed for palladium-catalyzed C-H functionalization: a Pd(II)/Pd(0) cycle and a Pd(II)/Pd(IV) cycle. nih.gov

Pd(II)/Pd(0) Cycle: This pathway is common in oxidative Heck-type reactions. For a γ-C–H olefination, the mechanism would likely involve:

Coordination of the ester's carbonyl oxygen to the Pd(II) center.

Concerted Metalation-Deprotonation (CMD) to form a six-membered palladacycle, activating a γ-C–H bond. rsc.org

Coordination of the coupling partner (e.g., an alkene).

Migratory insertion of the alkene into the Pd-C bond.

β-Hydride elimination to release the functionalized product and a Pd-H species.

Reductive elimination or reaction with a base regenerates the active Pd(II) catalyst from a Pd(0) intermediate formed along the way. mdpi.com

Pd(II)/Pd(IV) Cycle: This cycle is often invoked for C-O, C-N, or C-halogen bond-forming reactions. The key steps are:

Formation of the palladacycle via C-H activation, as above.

Oxidation of the Pd(II) center to a high-valent Pd(IV) species by an external oxidant.

C-O bond-forming reductive elimination from the Pd(IV) center to yield the product (e.g., a γ-lactone). acs.org

Regeneration of the Pd(II) catalyst.

N-Heterocyclic Carbene (NHC)-Catalyzed Pathway: The mechanism for NHC-catalyzed γ-C–H functionalization of an unsaturated ester is distinct and does not involve a metal. Theoretical studies have elucidated a likely pathway: nih.govacs.org

Nucleophilic Attack: The NHC attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.

Formation of the Key Intermediate: An alcohol leaving group is eliminated to form a vinyl ketene (B1206846), which then isomerizes to an activated dienolate intermediate (a Breslow-type intermediate).

Deprotonation: The enhanced acidity of the γ-C–H bond in this intermediate allows for its deprotonation by a base (e.g., K₂CO₃).

Reaction with Electrophile: The resulting nucleophilic dienolate attacks an electrophile (e.g., a hydrazone).

Cyclization and Catalyst Regeneration: An intramolecular cyclization occurs, followed by elimination of the NHC catalyst to afford the final product and regenerate the catalyst for the next cycle. acs.org

Computational Chemistry and Theoretical Investigations of Ethyl 3 Propylhex 5 Enoate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful framework for examining the electronic structure and energetic properties of ethyl 3-propylhex-5-enoate. These methods are fundamental to predicting its geometry, reaction pathways, and spectroscopic characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. By utilizing various functionals (e.g., B3LYP) and basis sets (e.g., 6-31G*), researchers can model the electron density to accurately predict bond lengths, bond angles, and dihedral angles.

The optimization process systematically adjusts the atomic coordinates to find the minimum energy conformation on the potential energy surface. For this compound, this would involve determining the preferred orientations of the ethyl ester group, the propyl substituent at the C3 position, and the rotational barrier around the C-C single bonds. The resulting optimized geometry is crucial for further analysis of the molecule's properties.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated at the B3LYP/6-31G Level)*

Parameter Bond/Angle Calculated Value
Bond Length C=O 1.21 Å
C-O (ester) 1.35 Å
C=C (alkene) 1.34 Å
C3-C(propyl) 1.53 Å
Bond Angle O=C-O 124.5°
C2-C3-C4 112.0°

Theoretical calculations are instrumental in exploring the reaction mechanisms involving this compound. By mapping the potential energy surface, it is possible to identify the most likely pathways for its formation or subsequent reactions. A key aspect of this analysis is the characterization of transition states—the highest energy points along a reaction coordinate.

For instance, in the synthesis of this compound, such as through a Claisen rearrangement or an esterification reaction, DFT can be used to locate the transition state structures. The energy barrier, or activation energy, can then be calculated as the difference in energy between the reactants and the transition state. This information is vital for understanding the kinetics and feasibility of a reaction under different conditions. Vibrational frequency calculations are performed on the transition state structure, which should exhibit exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Computational methods can accurately predict various spectroscopic parameters for this compound, which is invaluable for its characterization.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the calculation of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). By comparing the calculated shifts with experimental data, the structure and stereochemistry of the molecule can be confirmed.

Vibrational Frequencies: The analysis of vibrational frequencies, calculated from the second derivatives of the energy, corresponds to infrared (IR) spectroscopy. Each calculated frequency can be animated to visualize the corresponding atomic motion (e.g., C=O stretch, C=C stretch, C-H bend). These theoretical spectra aid in the assignment of experimental IR bands.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

Spectroscopy Feature Predicted Value
¹³C NMR C=O ~170 ppm
C=C ~115-140 ppm
¹H NMR CH₂ (alkene) ~5.0 ppm
CH (alkene) ~5.8 ppm
IR C=O Stretch ~1735 cm⁻¹

This compound possesses a chiral center at the C3 position, meaning it can exist as two enantiomers (R and S). Computational chemistry is a powerful tool for understanding and predicting the stereoselectivity of reactions that produce this compound.

By calculating the energies of the transition states leading to the different stereoisomers, it is possible to predict which enantiomer or diastereomer will be the major product. For example, in an asymmetric synthesis, the interaction of the substrate with a chiral catalyst can be modeled. The energy difference between the diastereomeric transition states can then be used to rationalize the observed enantiomeric excess. This predictive capability is crucial for the design of efficient stereoselective syntheses.

Molecular Dynamics Simulations

While quantum chemical calculations are excellent for static properties, molecular dynamics (MD) simulations provide a way to study the dynamic behavior of this compound over time.

Molecular dynamics simulations model the movement of atoms and molecules by solving Newton's equations of motion. For a flexible molecule like this compound, MD simulations can explore its conformational landscape. By simulating the molecule over a period of time (from nanoseconds to microseconds), a representative ensemble of its different shapes and orientations can be generated.

This analysis reveals the most populated conformations in different environments, such as in a vacuum or in a specific solvent. Furthermore, MD simulations can shed light on intermolecular interactions. By simulating multiple molecules of this compound together, or with solvent molecules, it is possible to study how they interact with each other through forces like van der Waals interactions and dipole-dipole interactions. This is important for understanding its bulk properties, such as boiling point and solubility.

Catalytic Mechanism Elucidation via Computational Models

Computational modeling has become an indispensable tool for elucidating the complex mechanisms of organic reactions. In the context of unsaturated esters like this compound, theoretical studies, particularly those employing Density Functional Theory (DFT), provide profound insights into reaction pathways, transition states, and the roles of various catalytic species. acs.orgresearchgate.net These computational investigations allow for the exploration of mechanistic possibilities that are often difficult to discern through experimental means alone. acs.orgacs.org

N-Heterocyclic Carbenes (NHCs) have emerged as a versatile and powerful class of organocatalysts for a wide array of chemical transformations, including those involving α,β-unsaturated esters. acs.orgnih.gov Computational studies have been crucial in detailing the nuanced role of NHCs, which can act through several distinct mechanistic pathways. pnas.orgarabjchem.org

One primary role of the NHC catalyst is to function as a nucleophile. acs.org In reactions with α,β-unsaturated esters, the carbene attacks the carbonyl carbon, initiating the catalytic cycle. acs.org A well-documented mechanism involves the formation of a zwitterionic tetrahedral intermediate, which can then proceed through various pathways. arabjchem.org For instance, in the functionalization of α,β-unsaturated esters, a favorable mechanism identified through DFT calculations involves the initial nucleophilic attack by the NHC, followed by γ-deprotonation, a formal [4+2] cycloaddition, and finally, regeneration of the catalyst. acs.org

Another key mechanistic pathway involves the NHC acting as a Brønsted base. arabjchem.org Theoretical studies on transesterification reactions have compared the nucleophilic catalysis pathway with a Brønsted base pathway. researchgate.netarabjchem.org In the latter, the NHC facilitates proton transfer from an alcohol to the carbonyl oxygen of the ester, leading to a tetrahedral intermediate that subsequently decomposes to the product. researchgate.net Computational analysis has shown that in certain transesterification reactions, the mechanism involving the NHC as a Brønsted base is energetically more favorable than the nucleophilic pathway. arabjchem.org

The structure of the NHC itself plays a critical role in determining the reaction pathway and its efficiency. pnas.orgrsc.org Computational investigations have revealed that the electronic properties of the NHC, influenced by its backbone structure and substituents, can be finely tuned. rsc.org For example, more electron-rich imidazolium-derived catalysts may favor homoenolate pathways, while triazolium-derived structures can promote protonation leading to enolate and activated carboxylate intermediates. pnas.org

The formation of the "Breslow intermediate" is a cornerstone of NHC catalysis. arabjchem.orgnih.gov This key intermediate, an acyl-anion equivalent, is generated by the addition of the NHC to an aldehyde followed by a proton transfer. nih.gov Computational studies have extensively modeled the formation of this intermediate, which is crucial for understanding the subsequent reactivity in processes like benzoin (B196080) condensation and Stetter reactions. arabjchem.orgrsc.org

The table below summarizes the key mechanistic roles of NHCs in unsaturated ester chemistry as elucidated by computational models.

Catalytic RoleMechanistic Steps (as per Computational Models)Key IntermediatesReferences
Nucleophilic Catalyst 1. Nucleophilic attack of NHC on the ester's carbonyl carbon. 2. Formation of a zwitterionic intermediate. 3. Subsequent transformation (e.g., deprotonation, cycloaddition). 4. Catalyst regeneration.Tetrahedral Zwitterionic Adduct, Acyl Azolium Ion acs.orgnih.govarabjchem.org
Brønsted Base 1. NHC abstracts a proton from a co-catalyst (e.g., alcohol). 2. The activated co-catalyst attacks the ester. 3. Formation of a neutral tetrahedral intermediate.Neutral Tetrahedral Intermediate researchgate.netarabjchem.org
Umpolung Agent 1. NHC adds to an aldehyde or related precursor. 2. Proton transfer to form the Breslow intermediate. 3. The nucleophilic Breslow intermediate reacts with electrophiles.Breslow Intermediate (Enaminol) rsc.orgnih.gov

Application of Machine Learning and Artificial Intelligence in Molecular Property Prediction and Design

The core of ML in chemistry involves transforming molecular structures into machine-readable numerical representations, or "embeddings," which can then be used to train predictive models. arxiv.org For a molecule like this compound, these models can predict a wide range of physicochemical properties, such as boiling point, vapor pressure, and critical temperature, often with high accuracy. researchgate.net A recent study developed ChemXploreML, a desktop application that uses molecular embeddings (Mol2Vec and VICGAE) and tree-based ensemble methods (like Gradient Boosting and XGBoost) to predict such properties, achieving R² values up to 0.93 for certain properties on a large dataset of organic compounds. researchgate.net

Beyond property prediction, AI is being leveraged for more complex tasks such as predicting reaction outcomes and designing synthetic pathways. bohrium.comnih.gov Models have been developed that can predict the major product of a chemical reaction by combining reaction templates with the pattern recognition capabilities of neural networks. nih.govmit.eduacs.org Using a dataset of thousands of reactions from US patents, one such model correctly ranked the major product as the top choice in over 71% of cases. bohrium.commit.edu This capability is invaluable for planning the synthesis of target molecules, including complex esters.

The development of these AI tools relies on large datasets of chemical information. neurips.ccsesjournal.com The performance of ML models is heavily dependent on the quality and quantity of the training data. neurips.cc Innovations in this field include developing models that can learn from smaller, more sparsely labeled datasets and are robust enough to make accurate predictions for molecules that differ significantly from the training data (out-of-distribution data). neurips.ccchemrxiv.org

The table below showcases different ML applications relevant to the study and synthesis of esters like this compound.

Application AreaMachine Learning ApproachKey Outcomes & CapabilitiesRepresentative Model/PlatformReferences
Molecular Property Prediction Tree-based ensemble methods (e.g., Gradient Boosting, XGBoost) with molecular embeddings (e.g., Mol2Vec).Prediction of fundamental properties like boiling point, vapor pressure, and critical temperature.ChemXploreML arxiv.orgresearchgate.net
Reaction Outcome Prediction Hybrid model combining reaction templates with neural networks.Ranks potential reaction products to predict the major experimental outcome.N/A (Described in research papers) bohrium.comnih.govmit.eduacs.org
Retrosynthesis & Synthesis Design AI-driven analysis using advanced algorithms and chemical rules.Proposes novel and efficient synthetic pathways for target molecules.ChemAIRS® nih.govchemical.ai
High-Throughput Screening Pre-trained models fine-tuned for specific properties.Rapidly screens millions of molecules to identify candidates with desired properties (e.g., for new materials).Org-Mol arxiv.org

Applications of Ethyl 3 Propylhex 5 Enoate in Complex Chemical Synthesis

Role as a Versatile Building Block in Multistep Organic Synthesis

While direct studies on Ethyl 3-propylhex-5-enoate are scarce, its structure as a β,γ-unsaturated ester suggests it can serve as a versatile building block in organic chemistry. Such compounds are valued for the multiple reactive sites they contain: the ester functionality and the carbon-carbon double bond. These sites allow for a variety of chemical transformations, making them useful starting points for constructing more complex molecular architectures.

For instance, the isomer Ethyl 3-propylhex-2-enoate is explicitly identified as a building block in organic synthesis. It is used in the production of other functional molecules like carbonyl compounds. This role is typical for esters with unsaturation, as they can undergo reactions at both the ester group (e.g., hydrolysis, amidation, reduction) and the double bond (e.g., hydrogenation, halogenation, epoxidation). The presence of the propyl group at the 3-position in this compound offers steric and electronic influences that can be exploited to achieve specific outcomes in a synthetic sequence.

Table 1: Potential Reaction Sites of this compound as a Building Block

Functional GroupPotential ReactionsResulting Structures
Ester (-COOEt)Hydrolysis, Transesterification, Amidation, ReductionCarboxylic Acids, Different Esters, Amides, Alcohols
Alkene (C=C)Hydrogenation, Halogenation, Epoxidation, HydroborationSaturated Esters, Halo-esters, Epoxy-esters, Hydroxy-esters
α-CarbonDeprotonation and AlkylationSubstituted Ester Derivatives

Precursor for the Synthesis of Functionalized Organic Molecules

The dual functionality of this compound makes it a hypothetical precursor for a wide range of functionalized organic molecules. The ester group can be converted into other functional groups, while the terminal double bond is available for various addition and modification reactions.

Nitriles, for example, are known to be highly versatile functional groups that can be transformed into amines, amides, carboxylic acids, or ketones. A synthetic chemist could potentially devise a route where the ester group of this compound is converted to a nitrile, opening up these synthetic pathways.

Furthermore, the synthesis of functionalized indole (B1671886) derivatives, which are important scaffolds in medicinal chemistry, often starts from multifunctional building blocks. While not directly synthesized from this specific precursor, the general strategies employed in indole synthesis often rely on the reactions of esters and other carbonyl compounds. The structure of this compound provides a carbon backbone that could be theoretically elaborated and cyclized to form complex heterocyclic systems.

Intermediate in the Formation of Chiral Compounds and Natural Product Analogs

The synthesis of chiral compounds and natural products often requires intermediates with specific functional groups and stereocenters. The structure of this compound is relevant in this context. The carbon at the 3-position, bearing the propyl group, is a potential chiral center if a reaction introduces another substituent, or if the existing hydrogen is replaced stereoselectively.

A closely related compound, ethyl-2-oxohex-5-enoate , serves as a starting material in a patented protocol for synthesizing potent Arginase inhibitors. This synthesis involves the creation of a chiral center through the stereocontrolled addition to a carbon-nitrogen double bond derived from the ketone. This example highlights how the hexenoate framework can be a key component in the synthesis of complex, biologically active molecules.

Similarly, the development of a chiral HPLC method for ethyl 3,5-dihydroxy-6-benzyloxy hexanoate (B1226103) , an intermediate in the synthesis of statin drugs, underscores the importance of chiral hexanoate derivatives in pharmaceuticals. The functional groups in this compound (the ester and the alkene) provide handles for introducing hydroxyl groups or other functionalities in a stereocontrolled manner, potentially making it a useful, albeit currently unexploited, intermediate for such targets.

Utilization in Materials Science as a Monomer Precursor (e.g., Unsaturated Polyester (B1180765) Resins)

Unsaturated esters can serve as monomers or co-monomers in polymerization reactions to create materials with specific properties. The terminal double bond in this compound makes it a candidate for polymerization, particularly in the formation of unsaturated polyester resins (UPRs).

UPRs are typically formed from the condensation of diols with unsaturated acids (like maleic or fumaric acid) and are then crosslinked using a vinyl-type monomer. While divinyl ethers are mentioned as effective crosslinking agents, other monofunctional monomers containing a reactive double bond can also be incorporated into the polymer structure. These monomers act as reactive diluents and become part of the final cured product. The structure of this compound, with its polymerizable alkene group, fits the profile of a monomer that could be used to modify the properties of a resin, such as its flexibility, impact resistance, or hydrophobicity, due to the presence of the propyl and ethyl groups.

Table 2: Profile of this compound as a Potential Monomer

PropertyRelevance in Materials Science
Polymerizable Group The hex-5-enoate moiety contains a terminal C=C double bond suitable for free-radical polymerization.
Ester Functionality Can be incorporated into a polyester backbone or exist as a pendant group.
Alkyl Side Chains The propyl and ethyl groups can increase the flexibility and modify the solubility of the resulting polymer.
Potential Application Could act as a reactive diluenta or co-monomer in Unsaturated Polyester Resin (UPR) formulations.

Environmental Chemistry and Degradation Pathways of Unsaturated Esters

Atmospheric Degradation Mechanisms

Once in the atmosphere, unsaturated esters like Ethyl 3-propylhex-5-enoate are subject to degradation by highly reactive species. The primary atmospheric loss processes for such compounds are gas-phase reactions with hydroxyl (OH) radicals and ozone (O₃).

Gas-Phase Reactions with Hydroxyl (OH) Radicals

The dominant chemical removal pathway for many unsaturated esters in the troposphere is their reaction with hydroxyl radicals. nih.gov These reactions are typically initiated by the addition of the OH radical to the carbon-carbon double bond, a process that is often faster than hydrogen abstraction from other parts of the molecule. researchgate.net The rate of this reaction is a critical factor in determining the atmospheric lifetime of the ester.

Studies on various unsaturated esters have shown that the rate coefficients for their reaction with OH radicals are significant, leading to relatively short atmospheric lifetimes. conicet.gov.arnih.gov The reactivity is influenced by the structure of the ester, including the degree of substitution around the double bond. conicet.gov.ar For instance, methyl substitution on the double bond can increase the reaction rate coefficient. conicet.gov.ar

The reaction of this compound with OH radicals is expected to proceed via the addition of the OH radical to the C5-C6 double bond. This initial step leads to the formation of a substituted alkyl radical, which can then undergo further reactions in the presence of atmospheric oxygen (O₂) and nitrogen oxides (NOx) to form various oxygenated products, contributing to the formation of secondary organic aerosols (SOA). nih.gov

Interactive Data Table: Reaction Rate Coefficients of Unsaturated Esters with OH Radicals

CompoundRate Coefficient (k_OH) (cm³ molecule⁻¹ s⁻¹)Atmospheric Lifetime (τ)Reference
Methyl Methacrylate4.30 x 10⁻¹¹~6.4 hours nih.gov
Butyl Methacrylate6.63 x 10⁻¹¹~4.2 hours nih.gov
Butyl Acrylate2.17 x 10⁻¹¹~12.8 hours nih.gov
Vinyl Acetate2.48 x 10⁻¹¹~11.2 hours nih.gov
cis-3-Hexenyl Acetate7.84 x 10⁻¹¹~3.5 hours nih.gov
cis-3-Hexenyl Formate4.61 x 10⁻¹¹~6.0 hours nih.gov

Atmospheric lifetimes (τ) are calculated using the equation τ = 1 / (k_OH * [OH]), assuming a global average OH concentration of 1 x 10⁶ molecules cm⁻³.

Ozonolysis Pathways

In addition to reacting with OH radicals, the carbon-carbon double bond in unsaturated esters is susceptible to attack by ozone. Ozonolysis is another significant atmospheric degradation pathway, particularly in regions with higher ozone concentrations. rsc.org The reaction proceeds through the formation of a primary ozonide (a 1,2,3-trioxolane), which is unstable and rapidly decomposes to form a carbonyl compound and a Criegee intermediate. google.com

The Criegee intermediate is a highly reactive species that can undergo various subsequent reactions, including unimolecular decay or bimolecular reactions with water vapor, sulfur dioxide, or other atmospheric trace gases. These reactions can lead to the formation of hydroperoxides, organic acids, and other oxygenated products. nih.govicm.edu.pl For this compound, ozonolysis would cleave the C5-C6 double bond, leading to the formation of propanal and an ethyl ester of a 4-oxo-butanoic acid derivative, along with other potential secondary products.

The rate of ozonolysis is generally slower than the reaction with OH radicals for many unsaturated esters, but it can still be a significant removal process. rsc.org

Biotic Transformation and Biodegradation Studies (e.g., Microbial Esterases)

In aquatic and terrestrial environments, the primary degradation pathway for esters is through hydrolysis, which can be both an abiotic and a biotic process. Microbial esterases, a class of hydrolase enzymes, play a crucial role in the biodegradation of esters. researchgate.net These enzymes catalyze the cleavage of the ester bond, yielding an alcohol and a carboxylic acid. nih.gov

Microorganisms, including bacteria and fungi, produce a wide variety of esterases that can act on a broad range of ester substrates. icm.edu.plcsic.es The biodegradation of this compound in the environment would likely be initiated by the action of microbial esterases, breaking it down into ethanol (B145695) and 3-propylhex-5-enoic acid. These initial products can then be further metabolized by microorganisms through pathways such as β-oxidation for the fatty acid. lyellcollection.org The efficiency of this biodegradation will depend on various environmental factors, including the microbial population present, temperature, pH, and the availability of nutrients. icm.edu.pl

Abiotic Hydrolysis Mechanisms in Aquatic Environments

In addition to biotic degradation, esters can undergo abiotic hydrolysis in aquatic environments. This reaction involves the cleavage of the ester bond by water. The rate of abiotic hydrolysis is highly dependent on the pH of the water and the temperature. nih.govresearchgate.net

Ester hydrolysis can be catalyzed by both acids (specific acid catalysis) and bases (specific base catalysis). Generally, for simple esters, the rate of hydrolysis is slowest in the neutral pH range (around pH 7) and increases under both acidic and alkaline conditions. researchgate.net Base-catalyzed hydrolysis is often the dominant abiotic degradation pathway for many esters in natural waters, which typically have a pH range of 6 to 9. lyellcollection.org

For this compound, abiotic hydrolysis would result in the same primary products as enzymatic hydrolysis: ethanol and 3-propylhex-5-enoic acid. The rate of this process in natural waters would be influenced by the specific pH and temperature conditions of the aquatic system.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for Ethyl 3-propylhex-5-enoate, and how can reaction efficiency be optimized?

  • Methodological Answer : this compound can be synthesized via esterification of the corresponding carboxylic acid with ethanol under acid catalysis. Optimization involves monitoring reaction kinetics (e.g., using TLC or GC-MS) and adjusting parameters like temperature, catalyst loading (e.g., H₂SO₄ or p-toluenesulfonic acid), and stoichiometry. For structurally similar esters, studies have employed Dean-Stark traps for azeotropic water removal to shift equilibrium . Thermodynamic data from analogous esters (e.g., ethyl acetate) suggest that reaction efficiency improves at elevated temperatures (80–120°C) but requires careful control to avoid side reactions like olefin isomerization .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation proceed?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign signals based on chemical shifts (e.g., ester carbonyl at ~170–175 ppm) and coupling patterns (e.g., vinyl protons in the hex-5-enoate moiety). Compare with databases for similar esters .
  • IR Spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) and alkene C-H stretches (~3100 cm⁻¹).
  • Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion ([M+H]⁺) and fragmentation patterns. For example, α-cleavage near the ester group is common .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

  • Methodological Answer :

  • Chromatography : Employ GC or HPLC with UV/RI detection to quantify impurities. Use ethyl acetate’s thermodynamic stability data (e.g., vapor pressure, decomposition thresholds) as a reference for storage guidelines .
  • Thermal Analysis : Conduct DSC/TGA to determine melting points and decomposition temperatures. For esters, degradation often occurs via hydrolysis or radical pathways under oxidative conditions .

Advanced Methodological Considerations

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) for this compound be resolved?

  • Methodological Answer : Cross-validate using:

  • X-ray Crystallography : Refine crystal structures with SHELXL to confirm bond lengths/angles. For example, SHELXL’s robust refinement algorithms resolve ambiguities in olefin geometry .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA). Discrepancies may indicate dynamic effects like conformational averaging .

Q. What experimental design principles apply to kinetic studies of this compound’s hydrolysis under varying pH conditions?

  • Methodological Answer :

  • pH Control : Use buffered solutions (e.g., phosphate buffer for pH 7, HCl/NaOH for extremes). Monitor pH drift with a calibrated electrode.
  • Kinetic Measurements : Track ester concentration via UV-Vis (e.g., absorbance of released carboxylic acid) or titration. For ethyl acetate, pseudo-first-order kinetics are typical in acidic conditions .
  • Statistical Analysis : Apply nonlinear regression to rate data and report confidence intervals. Use tools like OriginLab or Python’s SciPy for robust error analysis .

Q. What strategies identify research gaps in literature on this compound and structurally related esters?

  • Methodological Answer :

  • Database Mining : Use SciFinder/Reaxys to filter studies by synthesis routes, substituents, or applications. For example, prioritize patents or articles with incomplete mechanistic data .
  • Critical Appraisal : Evaluate conflicting reports (e.g., divergent catalytic efficiencies) using meta-analysis frameworks. Tools like PRISMA guidelines ensure systematic review rigor .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.